molecular formula C24H21IN8O3 B15018137 2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-iodophenol

2-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-iodophenol

Cat. No.: B15018137
M. Wt: 596.4 g/mol
InChI Key: AKJWDEMTRQRMSP-LGJNPRDNSA-N
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Description

2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL is a complex organic compound that features a triazine ring substituted with various functional groups, including dimethylphenyl, nitrophenyl, and iodophenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL typically involves multiple steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a condensation reaction involving cyanuric chloride and appropriate amines such as 3,4-dimethylaniline and 4-nitroaniline under controlled conditions.

    Hydrazone Formation: The triazine derivative is then reacted with hydrazine to form the hydrazone intermediate.

    Iodophenol Substitution: The final step involves the substitution of the hydrazone intermediate with 4-iodophenol under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenolic groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The iodophenol moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Nucleophiles such as thiols, amines, or alkoxides.

Major Products

    Oxidation: Formation of quinones or nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, the compound’s triazine core and functional groups suggest potential applications as a pharmacophore in drug design. It could be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The triazine ring and its substituents could play a role in binding to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL
  • 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL

Uniqueness

The uniqueness of 2-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-IODOPHENOL lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-donating (dimethylphenyl) and electron-withdrawing (nitrophenyl) groups on the triazine ring can influence its electronic properties and interactions with other molecules.

Properties

Molecular Formula

C24H21IN8O3

Molecular Weight

596.4 g/mol

IUPAC Name

2-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-iodophenol

InChI

InChI=1S/C24H21IN8O3/c1-14-3-5-19(11-15(14)2)28-23-29-22(27-18-6-8-20(9-7-18)33(35)36)30-24(31-23)32-26-13-16-12-17(25)4-10-21(16)34/h3-13,34H,1-2H3,(H3,27,28,29,30,31,32)/b26-13+

InChI Key

AKJWDEMTRQRMSP-LGJNPRDNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C=CC(=C4)I)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C=CC(=C4)I)O)C

Origin of Product

United States

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